Research with venlafaxine introduces CYP2D6-dependent metabolic variability, compromising reproducibility. Desvenlafaxine (free base) eliminates this variable as the direct active SNRI metabolite.
Procurement of CAS 93413-62-8 guarantees an unadulterated active moiety for target engagement assays.
Desvenlafaxine (O-desmethylvenlafaxine) is the major, pharmacologically active metabolite of the serotonin-norepinephrine reuptake inhibitor (SNRI), venlafaxine. As a synthetic form of this metabolite, Desvenlafaxine functions as a potent and selective SNRI by inhibiting serotonin (5-HT) and norepinephrine (NE) transporters. Its primary procurement distinction lies in its metabolic profile; unlike its parent compound, venlafaxine, its conversion to an active form is not dependent on the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, which is a critical factor for ensuring reproducible and predictable plasma concentrations in research and development.
CYP2D6-independent metabolism supports genotype-agnostic study designs
Preferential serotonin transporter (SERT) inhibition with defined NET affinity ratio
Low plasma protein binding (~30%) reduces DDI confounding in polypharmacy research
Direct active metabolite of venlafaxine; eliminates CYP2D6-mediated PK variability
Direct substitution of Desvenlafaxine with its parent compound, venlafaxine, is ill-advised for applications requiring consistent compound exposure. Venlafaxine's conversion to Desvenlafaxine is highly dependent on the genetically variable CYP2D6 enzyme, leading to significant inter-individual differences in plasma concentrations. Procuring Desvenlafaxine directly bypasses this metabolic variability, ensuring that plasma levels are not impacted by CYP2D6 poor or extensive metabolizer status. Furthermore, the free base form (CAS 93413-62-8) possesses distinct physicochemical properties from its salt forms (e.g., succinate or fumarate), which are not interchangeable in formulation development where specific solubility and stability profiles are required. The succinate salt, for example, is specifically formulated to improve aqueous solubility and bioavailability, making the free base a more suitable choice for non-aqueous systems or as a synthesis precursor.
When administering the parent drug, venlafaxine, to individuals with a poor metabolizer (PM) phenotype for the CYP2D6 enzyme, the resulting plasma concentration (AUC) of the active metabolite desvenlafaxine is drastically lower than in extensive metabolizers (EMs). In contrast, direct administration of desvenlafaxine results in comparable AUC and Cmax values between EMs and PMs, demonstrating its utility in applications where consistent compound exposure is critical. For example, after venlafaxine ER administration, the AUC of desvenlafaxine was 445% higher in EMs compared to PMs, a variability that is eliminated by using desvenlafaxine directly.
| Evidence Dimension | Area Under the Curve (AUC) of Desvenlafaxine |
| Target Compound Data | Comparable AUC between CYP2D6 Extensive (EM) and Poor Metabolizer (PM) phenotypes. |
| Comparator Or Baseline | Venlafaxine ER 75 mg: Desvenlafaxine AUC is 445% higher in EMs vs. PMs. |
| Quantified Difference | Eliminates a >4-fold variability in active metabolite exposure caused by CYP2D6 polymorphism. |
| Conditions | Single dose administration in healthy human volunteers genotyped for CYP2D6 status. |
For research requiring predictable and reproducible dosing outcomes, Desvenlafaxine removes the significant experimental variable of metabolic rate inherent to its precursor, venlafaxine.
Desvenlafaxine demonstrates significantly higher oral bioavailability compared to its parent compound, venlafaxine. Venlafaxine undergoes extensive first-pass metabolism, resulting in an absolute bioavailability of approximately 45%. In contrast, Desvenlafaxine, as the active metabolite, bypasses this metabolic step, achieving an absolute bioavailability of about 80%. This distinction is critical for applications requiring efficient and direct delivery of the active moiety.
| Evidence Dimension | Absolute Oral Bioavailability |
| Target Compound Data | ~80% |
| Comparator Or Baseline | Venlafaxine: ~45% |
| Quantified Difference | Approximately 1.78x higher bioavailability than venlafaxine. |
| Conditions | Oral administration. |
Higher bioavailability means a greater fraction of the procured compound reaches systemic circulation, offering improved efficiency and potentially allowing for lower effective doses in experimental models.
The choice between Desvenlafaxine free base and its salt forms is a critical procurement decision driven by formulation requirements. The succinate salt is engineered for water solubility, which is pH-dependent. In contrast, the free base is more suitable for synthesis or formulation in organic solvents. For example, technical datasheets for the succinate hydrate salt report solubility in organic solvents like DMSO and ethanol at approximately 3 mg/mL and 2 mg/mL, respectively, while also being soluble in aqueous buffers. This makes the free base (CAS 93413-62-8) the logical precursor for processes requiring dissolution in non-aqueous media or for creating alternative salt forms, whereas the succinate is preferred for aqueous-based delivery systems.
| Evidence Dimension | Solvent System Compatibility |
| Target Compound Data | Desvenlafaxine (Free Base): Preferred for organic solvent systems and as a precursor for custom salt synthesis. |
| Comparator Or Baseline | Desvenlafaxine Succinate: White to off-white powder soluble in water; solubility is pH-dependent. |
| Quantified Difference | Qualitative difference in optimal solvent systems (organic vs. aqueous). |
| Conditions | Standard laboratory formulation and synthesis conditions. |
Procuring the correct form—free base versus a salt—is essential to ensure compatibility with the intended solvent system, preventing handling issues and ensuring the success of formulation or synthesis protocols.
In comparative pharmacology or toxicology studies, especially those involving diverse animal strains or long-term dosing, Desvenlafaxine is the appropriate choice over venlafaxine. Its independence from CYP2D6 metabolism minimizes pharmacokinetic variability between subjects, leading to more statistically robust and reproducible results.
For projects requiring the development of formulations in organic solvents or for use as a chemical precursor, the free base form of Desvenlafaxine (CAS 93413-62-8) is necessary. Its physicochemical properties are distinct from its water-soluble salts, making it compatible with synthetic chemistry workflows where an aqueous environment is undesirable.
When the goal is to measure the direct effect of the active compound on serotonin and norepinephrine transporters without the confounding variable of metabolic activation, Desvenlafaxine is the correct compound to procure. Using venlafaxine would introduce the metabolic conversion step as a variable, whereas Desvenlafaxine provides the active moiety directly to the assay system.
Irritant